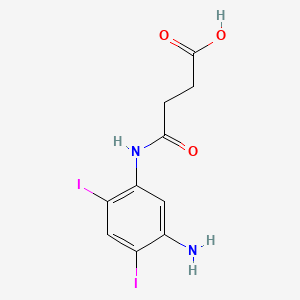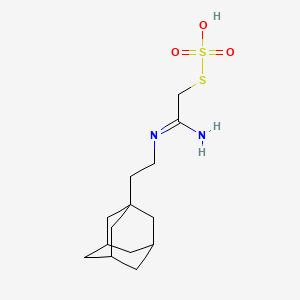
S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate: is a complex organic compound that consists of 24 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms . This compound is notable for its unique structure, which includes an adamantyl group, a thiosulfate group, and an amidino group. The adamantyl group is a bulky, diamond-like structure that imparts stability and rigidity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate typically involves the reaction of adamantyl derivatives with thiosulfate salts under controlled conditions. One common method includes the reaction of 1-adamantylamine with carbon disulfide and hydrogen peroxide to form the intermediate adamantylthiocarbamate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The amidino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the amidino group under mild conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfates.
Reduction: Thiols and disulfides.
Substitution: Various adamantyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable building block for designing new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as proteins and enzymes. The adamantyl group provides stability, while the thiosulfate and amidino groups participate in chemical reactions with target molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Thiosulfinates: Compounds with the linkage R-S(O)-S-R, known for their antimicrobial and antioxidant properties.
Sulfonates: Compounds with the linkage R-SO3-R, commonly used in detergents and surfactants.
Thiols: Compounds with the linkage R-SH, known for their reactivity and use in biochemistry.
Uniqueness: S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate is unique due to its combination of an adamantyl group with thiosulfate and amidino groups. This combination imparts stability, reactivity, and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
40283-73-6 |
|---|---|
Molecular Formula |
C14H24N2O3S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]adamantane |
InChI |
InChI=1S/C14H24N2O3S2/c15-13(9-20-21(17,18)19)16-2-1-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1-9H2,(H2,15,16)(H,17,18,19) |
InChI Key |
WSKDAHGQWHFGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




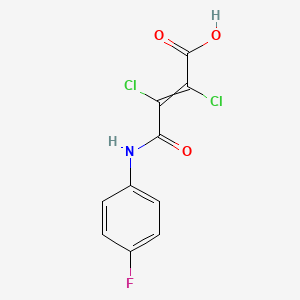
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
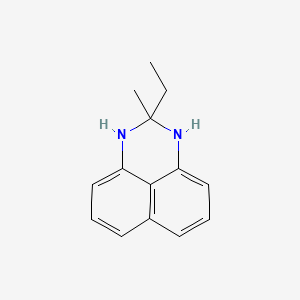

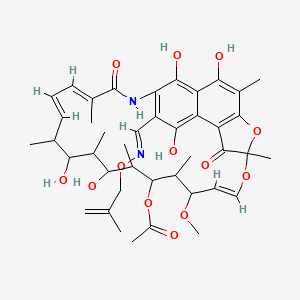
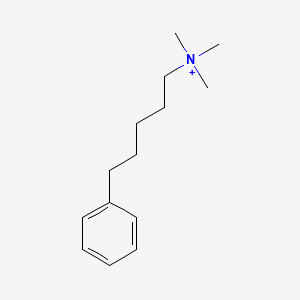

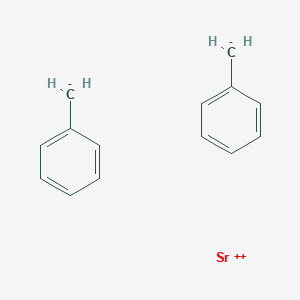
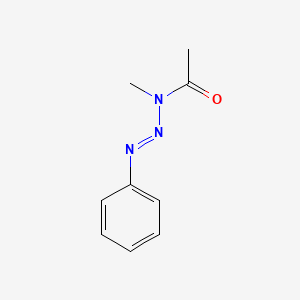
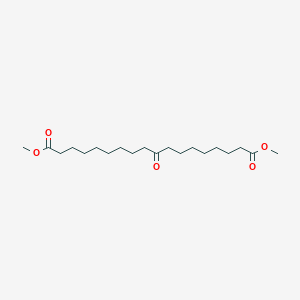
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
